(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a bromine atom and a methyl group attached to the pyrazole ring, along with an amino group and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the pyrazole ring formation, followed by the introduction of the bromine and methyl groups. The amino group and propanamide moiety are then added through subsequent reactions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination and Methylation: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS). Methylation can be achieved using methyl iodide or dimethyl sulfate.
Introduction of Amino Group: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
(3R)-3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C7H11BrN4O |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)/t5-/m1/s1 |
InChI Key |
UPAHFAUFXKIMJD-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(CC(=O)N)N |
Origin of Product |
United States |
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